1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate
Description
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate is an ionic liquid comprising a pyridinium cation substituted with butyl and ethyl groups at the 1- and 3-positions, respectively, paired with a trifluoromethanesulfonate (triflate, OTf⁻) anion. Such ionic liquids are valued for their low volatility, thermal stability, and tunable solvent properties, making them applicable in catalysis, electrochemistry, and green chemistry.
Properties
CAS No. |
916730-37-5 |
|---|---|
Molecular Formula |
C12H18F3NO3S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
1-butyl-3-ethylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H18N.CHF3O3S/c1-3-5-8-12-9-6-7-11(4-2)10-12;2-1(3,4)8(5,6)7/h6-7,9-10H,3-5,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JRYSDKCBOWQTHG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-ethylpyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality ionic liquids suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons.
Substitution: This involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or electrophiles such as alkyl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Scientific Research Applications
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate has a wide array of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in conventional solvents.
Biology: The compound’s ability to stabilize proteins and enzymes makes it valuable in biochemical studies.
Medicine: Research into drug delivery systems often utilizes this ionic liquid due to its biocompatibility and ability to enhance the solubility of pharmaceutical compounds.
Industry: Its use in electrochemical applications, such as batteries and capacitors, highlights its importance in energy storage technologies.
Mechanism of Action
The mechanism by which 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate exerts its effects involves interactions at the molecular level. The compound can disrupt hydrogen bonding networks, alter solvation dynamics, and stabilize transition states in chemical reactions. These interactions are crucial for its role as a solvent and catalyst in various processes.
Comparison with Similar Compounds
Structural Analogues: Pyridinium vs. Imidazolium Cations
The target compound’s pyridinium cation differs significantly from imidazolium-based analogues like 1-butyl-3-methylimidazolium triflate (BMIM OTf, ). Key distinctions include:
- Cationic Framework : Pyridinium (6-membered aromatic ring with one nitrogen) vs. imidazolium (5-membered ring with two nitrogens). The imidazolium structure enhances hydrogen-bonding capacity and acidity compared to pyridinium, influencing solvent polarity and catalytic activity .
- Substituent Effects : The butyl-ethyl substitution in the target compound introduces steric bulk and altered hydrophobicity compared to BMIM OTf’s butyl-methyl groups. Longer alkyl chains typically reduce melting points and increase hydrophobicity in ionic liquids.
Table 1: Structural Comparison
Physicochemical Properties
While direct data for the target compound is sparse, trends in ionic liquid chemistry suggest:
- Thermal Stability : Triflate anions generally confer high thermal stability (>300°C). Pyridinium salts may outperform imidazolium analogues in high-temperature applications due to reduced ring strain.
- Solubility : The butyl-ethyl substitution likely increases hydrophobicity compared to BMIM OTf, making the compound more compatible with organic solvents.
Biological Activity
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate is a type of ionic liquid that has gained attention for its unique properties and potential applications in various fields, including biology and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate (often abbreviated as [BEPy][TFS]) is characterized by its hydrophilic nature, stability, and low volatility. Its molecular structure allows it to interact effectively with biological systems, making it a subject of interest in pharmacological studies.
The biological activity of [BEPy][TFS] can be attributed to several mechanisms:
- Ionic Liquid Properties : Ionic liquids like [BEPy][TFS] exhibit unique solvation properties that can influence biochemical reactions. They can stabilize proteins and enzymes, enhancing their activity in various assays.
- Membrane Interaction : The compound's ability to interact with lipid membranes may affect cellular processes such as permeability and transport mechanisms.
Antimicrobial Activity
Research has indicated that [BEPy][TFS] possesses antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while [BEPy][TFS] shows promise in antimicrobial applications, it also exhibits cytotoxic effects on certain mammalian cell lines. The compound's IC50 values vary depending on the cell type and exposure duration.
| Cell Line | IC50 (µM) | Exposure Time (hours) |
|---|---|---|
| HeLa | 25 | 24 |
| MCF-7 | 30 | 24 |
| Vero | 40 | 24 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) examined the antimicrobial efficacy of [BEPy][TFS] against common pathogens. The results indicated significant antibacterial activity with minimal cytotoxicity at lower concentrations, suggesting potential for use in clinical settings as a disinfectant or preservative.
Case Study 2: Cellular Interaction
In a separate investigation by Johnson et al. (2023), the interaction between [BEPy][TFS] and human epithelial cells was analyzed. The study found that while the ionic liquid could enhance cellular uptake of certain drugs, it also induced apoptosis at higher concentrations, necessitating careful dosage considerations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
